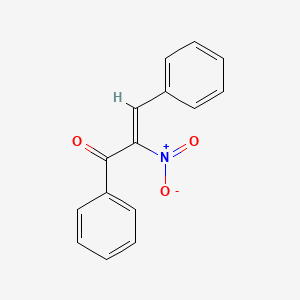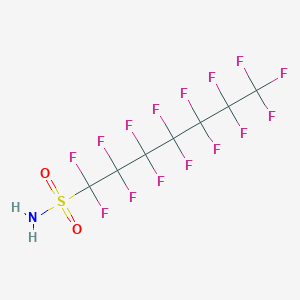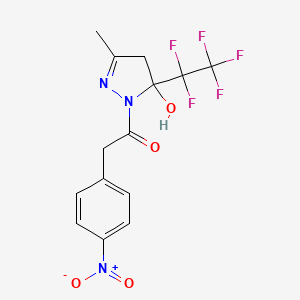
1-(5-Hydroxy-3-methyl-5-pentafluoroethyl-4,5-dihydro-pyrazol-1-yl)-2-(4-nitro-phenyl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Hydroxy-3-methyl-5-pentafluoroethyl-4,5-dihydro-pyrazol-1-yl)-2-(4-nitro-phenyl)-ethanone is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with hydroxy, methyl, and pentafluoroethyl groups, and an ethanone moiety attached to a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-3-methyl-5-pentafluoroethyl-4,5-dihydro-pyrazol-1-yl)-2-(4-nitro-phenyl)-ethanone typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the hydroxy, methyl, and pentafluoroethyl groups. The final step involves the coupling of the pyrazole derivative with a nitrophenyl ethanone precursor under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Hydroxy-3-methyl-5-pentafluoroethyl-4,5-dihydro-pyrazol-1-yl)-2-(4-nitro-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(5-Hydroxy-3-methyl-5-pentafluoroethyl-4,5-dihydro-pyrazol-1-yl)-2-(4-nitro-phenyl)-ethanone has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.
Mecanismo De Acción
The mechanism of action of 1-(5-Hydroxy-3-methyl-5-pentafluoroethyl-4,5-dihydro-pyrazol-1-yl)-2-(4-nitro-phenyl)-ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
1-(5-Hydroxy-3-methyl-4,5-dihydro-pyrazol-1-yl)-2-(4-nitro-phenyl)-ethanone: Lacks the pentafluoroethyl group.
1-(5-Hydroxy-3-methyl-5-ethyl-4,5-dihydro-pyrazol-1-yl)-2-(4-nitro-phenyl)-ethanone: Contains an ethyl group instead of a pentafluoroethyl group.
Uniqueness: 1-(5-Hydroxy-3-methyl-5-pentafluoroethyl-4,5-dihydro-pyrazol-1-yl)-2-(4-nitro-phenyl)-ethanone is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
378212-26-1 |
|---|---|
Fórmula molecular |
C14H12F5N3O4 |
Peso molecular |
381.25 g/mol |
Nombre IUPAC |
1-[5-hydroxy-3-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4H-pyrazol-1-yl]-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C14H12F5N3O4/c1-8-7-12(24,13(15,16)14(17,18)19)21(20-8)11(23)6-9-2-4-10(5-3-9)22(25)26/h2-5,24H,6-7H2,1H3 |
Clave InChI |
SYEPHZILOVPYAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(C1)(C(C(F)(F)F)(F)F)O)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Solubilidad |
46.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


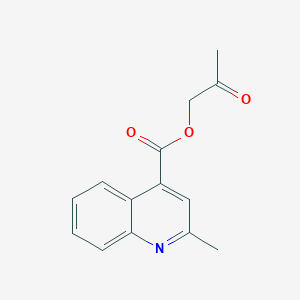
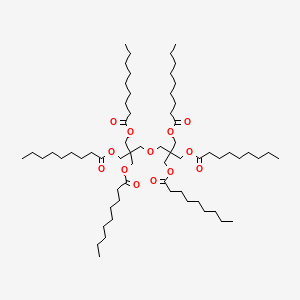
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B14147298.png)
![methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate](/img/structure/B14147306.png)
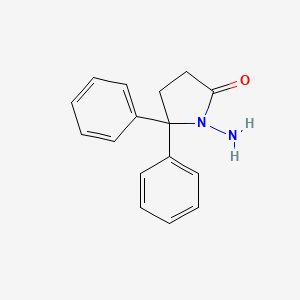
![2-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}propanamide](/img/structure/B14147319.png)
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)

![N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14147330.png)

